molecular formula C6H9NaO6S B080844 Sodium 4-hydroxybenzenesulfonate dihydrate CAS No. 10580-19-5

Sodium 4-hydroxybenzenesulfonate dihydrate

Cat. No.: B080844
CAS No.: 10580-19-5
M. Wt: 232.19 g/mol
InChI Key: SXONATFNYJWFNK-UHFFFAOYSA-M
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Description

Phenolsulphonate sodium, also known as sodium phenolsulfonate, is a sodium salt of phenolsulfonic acid. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. It is known for its antimicrobial and deodorant properties, making it a valuable ingredient in personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenolsulphonate sodium can be synthesized through several methods:

Industrial Production Methods: Industrial production of phenolsulphonate sodium typically involves the sulfonation of phenol followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness .

Biological Activity

Sodium 4-hydroxybenzenesulfonate dihydrate (Na-4-HBS), also known as phenol sulfonate, is a compound with diverse biological activities. This article explores its structural properties, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H9NaO6SC_6H_9NaO_6S and a molecular weight of approximately 232.19 g/mol. The compound exhibits high solubility in polar solvents, which is crucial for its applications in various fields including pharmaceuticals and biochemistry.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC6H9NaO6SC_6H_9NaO_6S
Molecular Weight232.19 g/mol
SolubilityHigh in polar solvents
Melting Point>300°C
CAS Number10580-19-5

Synthesis

The synthesis of Na-4-HBS involves the reaction of sodium carbonate with 4-hydroxybenzenesulfonic acid in an aqueous solution. The process typically employs a slow evaporation method to grow single crystals, which can be characterized for their optical and electrical properties.

Experimental Procedure:

  • Dissolve sodium carbonate and 4-hydroxybenzenesulfonic acid in deionized water at a 1:2 ratio.
  • Stir the solution for approximately 4 hours until saturation is achieved.
  • Filter the solution to remove impurities.
  • Allow the solution to evaporate slowly in a controlled environment to obtain crystals over several days.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : Studies have shown that Na-4-HBS can scavenge free radicals, reducing oxidative stress in cells .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations .
  • Cellular Effects : It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and inflammation .

Case Studies

  • Antioxidant Effects : A study assessed the protective effects of Na-4-HBS on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with Na-4-HBS compared to control groups .
  • Antimicrobial Efficacy : In vitro tests revealed that Na-4-HBS inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
  • Cell Signaling Modulation : Research involving human cell lines demonstrated that Na-4-HBS could modulate key signaling pathways associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Structural Analysis

The structural analysis of this compound reveals alternating layers of sulfonate ions and hydrated cations, with sodium ions coordinating directly to sulfonate oxygen atoms. This arrangement facilitates enhanced hydrogen bonding between layers, contributing to its stability and solubility characteristics .

Table 2: Solubility Characteristics in Various Solvents

SolventSolubility (g/10 mL)Crystal HabitOptical QualityGrowth Period
Water2.03RectangularHighly transparentMore than a week
Methanol0.82Needle-shapedTransparent3 to 4 days
Ethanol0.80Needle-shapedTransparent3 days
Acetone0.65Thin platesTransparentVaries

Properties

IUPAC Name

sodium;4-hydroxybenzenesulfonate;dihydrate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXONATFNYJWFNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10892559
Record name Sodium 4-hydroxybenzenesulfonate dihydrate
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Molecular Weight

232.19 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Sodium 4-hydroxybenzenesulfonate dihydrate
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CAS No.

10580-19-5
Record name Phenolsulphonate sodium [USP]
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Record name Sodium 4-hydroxybenzenesulfonate dihydrate
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Record name 4-Phenolsulfonic acid, sodium salt dihydrate
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Record name SODIUM P-PHENOLSULFONATE DIHYDRATE
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Q & A

Q1: What is the structural characterization of Sodium 4-hydroxybenzenesulfonate dihydrate?

A1: this compound is an organic compound with the molecular formula C6H9NaO6S. [] Its structure comprises a benzene ring with a hydroxyl group (-OH) at the para position and a sulfonate group (-SO3Na) also attached to the ring. As a dihydrate, two water molecules are associated with each molecule of the compound.

Q2: How does this compound interact with Lanthanide ions and what are the implications?

A2: this compound acts as a ligand, coordinating with Lanthanide ions (Ln) like Terbium (Tb), Erbium (Er), and Ytterbium (Yb) to form one-dimensional framework compounds. [] This interaction is facilitated by the oxygen atoms in the hydroxyl and sulfonate groups of the this compound molecule, which act as binding sites for the Ln ions. The resulting compounds exhibit luminescent properties, making them potentially valuable for applications in areas like display technologies and biological imaging.

Q3: Can you elaborate on the catalytic application of this compound in polymer synthesis?

A3: this compound plays a crucial role in synthesizing a new polynorbornene with highly fluorinated sulfonic acid groups. [] This involves a two-step process. First, hydrogenated poly(N-pentafluorophenyl-norbornene-5,6-dicarboximide) is prepared. Then, it reacts with this compound, introducing sulfonic acid groups onto the polymer backbone. These sulfonic acid groups are known for their hydrophilic nature and can significantly alter the properties of the resulting polymer. This method highlights the potential of this compound in modifying polymers for specific applications.

Q4: What are the limitations of this compound as a catalyst?

A4: Research indicates that this compound might not be the most effective catalyst for certain reactions. For instance, in the solvent-free preparation of SEBS–g–polycarbonate copolymers, this compound showed limited catalytic activity compared to other catalysts like Tin (II) bis(2-ethylhexanoate) (SnOct2) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). [] The study found that this compound did not effectively catalyze the grafting reactions, leading to insignificant changes in the properties of the resulting copolymer.

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